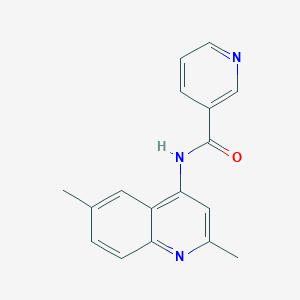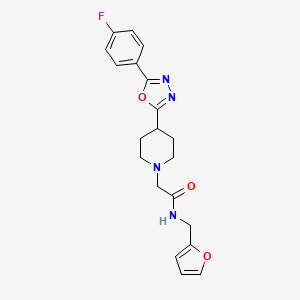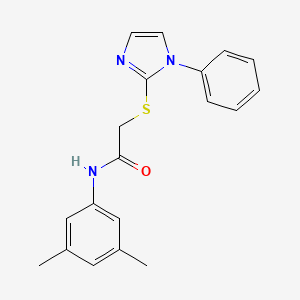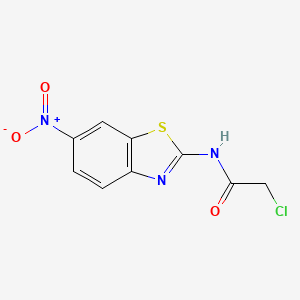
7-Ethoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Ethoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” belongs to a class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via cyclocondensation of O-ethylated eugenol with cyanoacetic acid amides .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzopyran ring (a six-membered aromatic ring fused to a five-membered ring), with various functional groups attached, including ethoxy, methoxy, and methyl groups .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present. For instance, the ethoxy and methoxy groups might undergo reactions typical of ethers, such as cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and ether groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
- 7-Ethoxyflavone exhibits antioxidant properties, making it valuable in combating oxidative stress. Researchers have investigated its potential as a natural antioxidant in food preservation and health supplements .
- Studies suggest that 7-ethoxyflavone possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, allergies, and chronic inflammation .
- The chromenone scaffold of 7-ethoxyflavone has attracted attention in cancer research. It shows promise as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis .
- Neuroprotective effects have been observed with 7-ethoxyflavone. It may help protect neurons from damage caused by oxidative stress, making it relevant for neurodegenerative diseases .
- Researchers have explored 7-ethoxyflavone’s antimicrobial activity against bacteria, fungi, and viruses. It could be useful in developing novel antimicrobial agents .
- Some studies indicate that 7-ethoxyflavone may have a role in managing metabolic disorders such as diabetes and obesity. It could potentially modulate glucose metabolism and lipid homeostasis .
Antioxidant Activity
Anti-Inflammatory Effects
Cancer Research
Neuroprotection
Antimicrobial Properties
Metabolic Disorders
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-22-13-9-10-15-17(11-13)23-12(2)18(19(15)20)14-7-5-6-8-16(14)21-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWQYQVBHETQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2422111.png)


![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2422116.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2422118.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2422124.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)